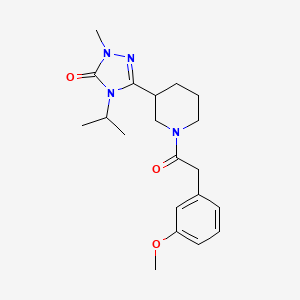![molecular formula C16H17N5O2S B11117773 N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B11117773.png)
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide is a complex organic compound with the molecular formula C16H17N5O2S This compound is characterized by its unique structure, which includes a pyrazine ring, a thiophene ring, and various functional groups such as cyano, diethylcarbamoyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like acetone and sulfur
Pyrazine Ring Formation: The pyrazine ring is often constructed via cyclization reactions involving diamines and diketones.
Coupling of Rings: The final step involves coupling the thiophene and pyrazine rings through a condensation reaction, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Including palladium or platinum catalysts for various coupling and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its unique structure may offer advantages in binding to specific enzymes or receptors, leading to potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and diethylcarbamoyl groups may play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyridine-3-carboxamide
- N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Uniqueness
Compared to similar compounds, N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide stands out due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H17N5O2S/c1-4-21(5-2)16(23)13-10(3)11(8-17)15(24-13)20-14(22)12-9-18-6-7-19-12/h6-7,9H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
SCLIPPDCUSZIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=NC=CN=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11117695.png)
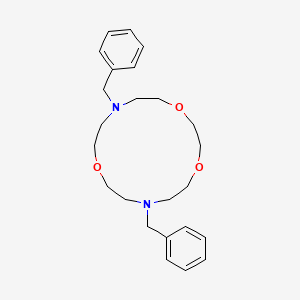
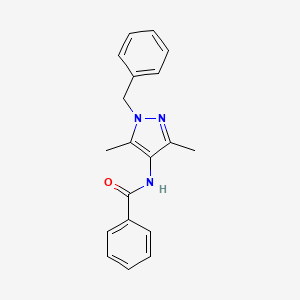

![N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11117723.png)
![3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11117726.png)
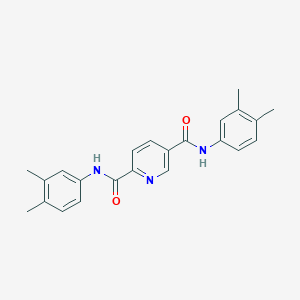
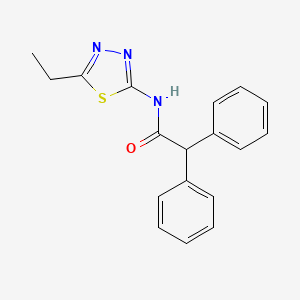
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11117738.png)
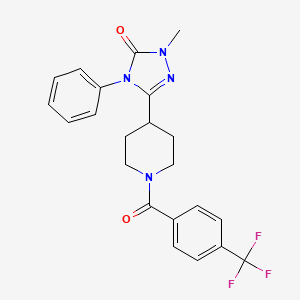
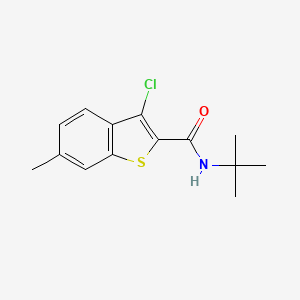
![2,2'-{propane-2,2-diylbis[benzene-4,1-diyloxybenzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11117751.png)
![7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11117759.png)
